FM4-64

Description

Properties

IUPAC Name |

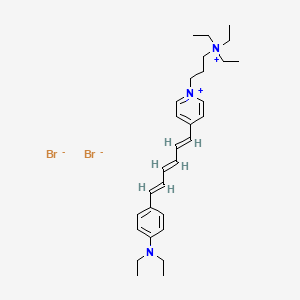

3-[4-[(1E,3E,5E)-6-[4-(diethylamino)phenyl]hexa-1,3,5-trienyl]pyridin-1-ium-1-yl]propyl-triethylazanium;dibromide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H45N3.2BrH/c1-6-32(7-2)30-20-18-28(19-21-30)16-13-11-12-14-17-29-22-25-31(26-23-29)24-15-27-33(8-3,9-4)10-5;;/h11-14,16-23,25-26H,6-10,15,24,27H2,1-5H3;2*1H/q+2;;/p-2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AFVSZGYRRUMOFH-UHFFFAOYSA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)C1=CC=C(C=C1)C=CC=CC=CC2=CC=[N+](C=C2)CCC[N+](CC)(CC)CC.[Br-].[Br-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCN(CC)C1=CC=C(C=C1)/C=C/C=C/C=C/C2=CC=[N+](C=C2)CCC[N+](CC)(CC)CC.[Br-].[Br-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H45Br2N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00424767 | |

| Record name | N-(3-Triethylammoniopropyl)-4-(6-(4-(diethylamino)phenyl) hexatrienyl)pyridinium dibromide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00424767 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

607.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

162112-35-8 | |

| Record name | N-(3-Triethylammoniopropyl)-4-(6-(4-(diethylamino)phenyl) hexatrienyl)pyridinium dibromide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00424767 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Core Mechanism of Action of FM4-64

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the molecular and cellular mechanisms of action of FM4-64, a widely used fluorescent probe in cell biology. It is intended for researchers, scientists, and professionals in drug development who utilize this tool for studying endocytosis, vesicle trafficking, and membrane dynamics.

Core Principles of FM4-64 Action

FM4-64, a lipophilic styryl dye, is a vital stain used to monitor the endocytic pathway in a variety of eukaryotic cells, including yeast, fungi, and plant cells.[1][2][3][4] Its mechanism of action is primarily based on its amphiphilic nature, possessing a positively charged head and a lipophilic tail.[5] This structure renders the dye impermeant to cell membranes, ensuring that its internalization is predominantly an active, energy-dependent process.[6][7][8]

Upon application, FM4-64 rapidly inserts into the outer leaflet of the plasma membrane, leading to a significant increase in its fluorescence.[9][10] Subsequently, the dye is internalized via endocytic vesicles and trafficked through the endomembrane system. This progression allows for the sequential labeling of various organelles, including early and late endosomes, and ultimately the vacuolar membrane.[1][11][12] The internalization of FM4-64 is a time and temperature-dependent process.[4][11]

While endocytosis is the canonical pathway for FM4-64 uptake, an alternative, non-endocytic mechanism has been identified in certain cell types, such as astrocytes. In these cells, FM4-64 can enter through store-operated calcium channels (SOCCs), suggesting a potential for this dye to also probe ion channel activity.[13][14]

Physicochemical and Spectral Properties

FM4-64 is a water-soluble, lipophilic styryl dye.[15] Its fluorescence is significantly enhanced in hydrophobic environments, such as lipid membranes, compared to aqueous solutions.[7][10]

| Property | Value | Reference |

| Molecular Formula | C30H45Br2N3 | [16] |

| Molecular Weight | 607.51 g/mol | [16] |

| Excitation (Maximum) | 558 nm | [17] |

| Emission (Maximum) | 634 nm | [17] |

| Solubility | Soluble in DMSO and water | [15][16] |

Experimental Protocols and Methodologies

The following sections detail common experimental protocols for utilizing FM4-64 to study endocytosis and vacuolar dynamics.

General Staining Protocol for Endocytosis Tracking

This protocol is a generalized procedure and may require optimization for specific cell types and experimental conditions.

Materials:

-

FM4-64 stock solution (1.6 µM in DMSO)

-

Cell culture medium (e.g., YPD for yeast)

-

Phosphate-buffered saline (PBS)

-

Microscopy slides and coverslips

Procedure:

-

Cell Preparation: Grow cells to the desired confluency. For suspension cultures, pellet the cells by centrifugation.

-

Staining: Resuspend the cells in fresh medium containing FM4-64 at a final concentration of 5-20 µM.[15][17]

-

Incubation: Incubate the cells at room temperature or 30°C for a short period (e.g., 5-30 minutes) to label the plasma membrane.[15][17]

-

Washing: Pellet the cells and wash twice with fresh, dye-free medium or PBS to remove excess FM4-64.[15]

-

Chase: Resuspend the cells in fresh, dye-free medium and incubate for a longer period (e.g., 20-120 minutes) to allow for the internalization and trafficking of the dye to the vacuole.[11][18]

-

Imaging: Mount the cells on a microscope slide and observe using fluorescence microscopy with appropriate filter sets.

Pulse-Chase Labeling of Yeast Vacuoles

This specific protocol is designed to exclusively label the vacuolar membranes in yeast.[18]

Materials:

-

Yeast cells in log-phase growth

-

YPD medium

-

FM4-64 stock solution (1.6 µM in DMSO)

-

YNB medium

Procedure:

-

Harvest 1 mL of log-phase yeast cells by centrifugation.

-

Resuspend the cell pellet in 50 µL of YPD medium containing 1 µL of FM4-64 stock solution.

-

Incubate at 30°C for 20 minutes.

-

Add 1 mL of YPD and centrifuge to pellet the cells.

-

Resuspend the cell pellet in 5 mL of fresh YPD and incubate with shaking at 30°C for 90-120 minutes.

-

Harvest the cells by centrifugation and resuspend in 25 µL of YNB medium for microscopy.

Signaling Pathways and Molecular Interactions

The primary "pathway" associated with FM4-64 is the endocytic pathway. The dye acts as a cargo that is transported through the sequential steps of endocytosis.

In some cellular contexts, FM4-64 uptake is linked to ion channel activity, specifically store-operated calcium channels (SOCCs). This suggests a secondary mechanism of action where the dye may permeate these channels.

Experimental Workflow Visualization

A typical experimental workflow for studying endocytosis using FM4-64 involves several key stages, from cell preparation to data analysis.

Quantitative Data Summary

The following table summarizes typical concentrations and incubation times for FM4-64 staining in various organisms. These values should be considered as starting points for experimental optimization.

| Organism | Cell Type | FM4-64 Concentration | Pulse Time | Chase Time | Reference |

| Saccharomyces cerevisiae (Yeast) | Wild-type | ~30 µM | 20 min | 90-120 min | [18] |

| Aspergillus nidulans (Fungus) | Hyphae | Not Specified | Sequential labeling observed over time | Not Applicable | [6] |

| Arabidopsis thaliana (Plant) | Root cells | Not Specified | Immediate plasma membrane staining | Sequential labeling of endomembrane system over time | [2][9] |

| Cultured Astrocytes | Mouse neocortex | 6.7 µM | 5 min | Not Applicable | [13] |

| Rat Lactotrophs | Pituitary cells | 0.1 - 10 µM | 5 min equilibration | Not Applicable | [19] |

Conclusion

FM4-64 is a powerful tool for the visualization and study of endocytosis and vesicle trafficking. Its mechanism of action is well-characterized, primarily involving its intercalation into the plasma membrane and subsequent internalization through the endocytic pathway. Researchers should be aware of the potential for non-endocytic uptake in certain cell types, which may provide an opportunity to study ion channel function. The experimental protocols and data provided in this guide serve as a foundation for the effective application of FM4-64 in cellular research.

References

- 1. Confocal microscopy of FM4-64 as a tool for analysing endocytosis and vesicle trafficking in living fungal hyphae - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Live cell imaging of FM4-64, a tool for tracing the endocytic pathways in Arabidopsis root cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. FM-dyes as experimental probes for dissecting vesicle trafficking in living plant cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. A new vital stain for visualizing vacuolar membrane dynamics and endocytosis in yeast - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Tracing the endocytic pathway of Aspergillus nidulans with FM4-64 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. FM4-64 | Styrene Dye | Endocytosis and Exocytosis Research | TargetMol [targetmol.com]

- 8. researchgate.net [researchgate.net]

- 9. Live Cell Imaging of FM4-64, a Tool for Tracing the Endocytic Pathways in Arabidopsis Root Cells | Springer Nature Experiments [experiments.springernature.com]

- 10. Yeast Vacuole Staining with FM4-64 [bio-protocol.org]

- 11. A new vital stain for visualizing vacuolar membrane dynamics and endocytosis in yeast - PMC [pmc.ncbi.nlm.nih.gov]

- 12. davidmoore.org.uk [davidmoore.org.uk]

- 13. FM dyes enter via a store-operated calcium channel and modify calcium signaling of cultured astrocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. medchemexpress.com [medchemexpress.com]

- 16. FM4-64 | 162112-35-8 | MOLNOVA [molnova.com]

- 17. file.medchemexpress.com [file.medchemexpress.com]

- 18. colorado.edu [colorado.edu]

- 19. Concentration-Dependent Staining of Lactotroph Vesicles by FM 4-64 - PMC [pmc.ncbi.nlm.nih.gov]

The Core Principles of FM4-64 Staining: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

FM4-64, a lipophilic styryl dye, is a powerful tool in cell biology for investigating the intricate processes of endocytosis and vesicle trafficking. Its unique photophysical properties and mechanism of action allow for the real-time visualization of membrane dynamics in a wide range of living cells, from yeast and plants to neurons.[1][2] This technical guide provides a comprehensive overview of the core principles of FM4-64 staining, detailed experimental protocols for various cell types, and a summary of its key quantitative data.

Principle of Staining

The utility of FM4-64 as a membrane stain lies in its amphipathic nature, possessing both a lipophilic tail and a hydrophilic head group. This structure allows it to readily insert into the outer leaflet of the plasma membrane of living cells.[3][4] In aqueous solutions, FM4-64 is virtually non-fluorescent; however, upon binding to the lipid-rich environment of the cell membrane, its fluorescence quantum yield dramatically increases, resulting in a bright fluorescent signal.[5][6]

Crucially, FM4-64 is cell-impermeant, meaning it cannot passively cross the plasma membrane to enter the cytoplasm. Instead, its internalization is an active process, primarily mediated by endocytosis.[2][7] As the plasma membrane invaginates to form endocytic vesicles, FM4-64 is carried along, effectively labeling the membranes of these newly formed vesicles. This allows researchers to track the endocytic pathway as the dye is transported to various intracellular compartments, including early and late endosomes, and ultimately to the vacuole in yeast and plant cells.[2][7][8] The time-dependent progression of the dye through these organelles provides a dynamic map of membrane trafficking.

Quantitative Data

The photophysical properties of FM4-64 are critical for designing and interpreting imaging experiments. The following tables summarize the key quantitative data for this dye.

Table 1: Spectral Properties of FM4-64

| Property | Value | Reference(s) |

| Excitation Maximum (in membrane) | ~515 nm | [9] |

| Emission Maximum (in membrane) | ~640 nm | [9] |

| Stokes Shift | ~125 nm | Calculated |

| Excitation Peak (in solution) | 505 nm | [10] |

| Emission Peak (in solution) | 725 nm | [10] |

Table 2: Application Parameters

| Parameter | Typical Range | Cell Type | Reference(s) |

| Working Concentration | 1 - 10 µM | General | [3] |

| 1 - 1.5 µM | Yeast | [11] | |

| 2 µM | Arabidopsis Root Cells | [12] | |

| 4 µM | Cultured Neurons | [9] | |

| Incubation Time (Plasma Membrane Staining) | 1 - 15 minutes | General | [9][11] |

| Incubation Time (Endocytosis Tracking) | 15 - 120 minutes | General | [7] |

Experimental Protocols

Detailed methodologies are essential for successful and reproducible FM4-64 staining. Below are step-by-step protocols for common research models.

Mammalian Cell Staining (Adherent)

-

Cell Preparation: Culture adherent mammalian cells on glass-bottom dishes or coverslips to an appropriate confluency.

-

Reagent Preparation: Prepare a stock solution of FM4-64 in DMSO (e.g., 1-5 mM) and store it at -20°C, protected from light. Prepare a working solution of 5-20 µM FM4-64 in a suitable buffer, such as Hanks' Balanced Salt Solution (HBSS).[13]

-

Staining: Remove the culture medium and wash the cells once with the imaging buffer. Add the FM4-64 working solution to the cells and incubate for 5-30 minutes at room temperature or 37°C.[13][14] For selective plasma membrane staining, perform the incubation at 4°C for a shorter duration (e.g., 1-5 minutes).[9]

-

Washing: Aspirate the staining solution and wash the cells twice with fresh imaging buffer to remove unbound dye.[13]

-

Imaging: Immediately image the cells using a fluorescence microscope equipped with appropriate filters for red fluorescence (e.g., Texas Red or Cy3 filter sets).[7]

Plant Cell Staining (Arabidopsis Root)

-

Seedling Preparation: Grow Arabidopsis thaliana seedlings vertically on agar plates.

-

Reagent Preparation: Prepare a 2 mM stock solution of FM4-64 in DMSO. Prepare a working solution of 2 µM FM4-64 in liquid Murashige and Skoog (MS) medium.[12]

-

Staining: Gently transfer seedlings into the FM4-64 working solution. To specifically observe endocytosis, incubate on ice for 5 minutes to allow the dye to label the plasma membrane while inhibiting internalization.[12]

-

Internalization: Transfer the seedlings to a fresh slide with liquid MS medium at room temperature to initiate endocytosis.

-

Imaging: Mount the seedlings and immediately begin imaging using a confocal microscope. Time-lapse imaging is recommended to visualize the progression of the dye through the endocytic pathway.[12]

Yeast Staining (Saccharomyces cerevisiae)

-

Cell Preparation: Grow Saccharomyces cerevisiae cells to the logarithmic phase in a suitable culture medium (e.g., YPD).[11]

-

Reagent Preparation: Prepare a 1.6 µM stock solution of FM4-64 in DMSO.[7]

-

Staining: Pellet the cells by centrifugation and resuspend them in fresh medium containing FM4-64 at a final concentration of 1-1.5 µM. Incubate at 30°C for 15 minutes.[11]

-

Chase (for vacuolar staining): To specifically label the vacuolar membrane, perform a pulse-chase. After the initial incubation, pellet the cells, wash with fresh medium to remove the dye, and then resuspend in fresh medium and incubate for an additional 60-120 minutes at 30°C.[7]

-

Imaging: Pellet the cells and resuspend them in a small volume of medium. Mount the cells on a slide (poly-L-lysine coating can aid immobilization) and image using a fluorescence microscope.[7][11]

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

Caption: The endocytic pathway traced by FM4-64 in a eukaryotic cell.

Caption: A generalized experimental workflow for FM4-64 staining.

Troubleshooting

Successful FM4-64 imaging requires careful attention to experimental details. Common issues and their solutions are outlined below.

Table 3: Troubleshooting Common Issues in FM4-64 Staining

| Issue | Possible Cause(s) | Suggested Solution(s) |

| No or Weak Signal | - Low dye concentration- Insufficient incubation time- Cell death | - Optimize dye concentration and incubation time.- Ensure cells are healthy and viable. |

| High Background Fluorescence | - Incomplete washing- Dye precipitation | - Increase the number and duration of wash steps.- Filter the FM4-64 working solution before use. |

| Uneven or Patchy Staining | - Uneven dye distribution- Cell morphology issues | - Gently agitate during incubation.- Ensure cells are well-adhered and not overly confluent. |

| Rapid Photobleaching | - High excitation intensity- Prolonged exposure | - Reduce laser power and exposure time.- Use an anti-fade mounting medium. |

Conclusion

FM4-64 remains an indispensable tool for the qualitative and quantitative analysis of endocytosis and membrane trafficking. Its ability to dynamically report on these fundamental cellular processes in living cells provides invaluable insights for basic research and has significant implications for understanding disease mechanisms and evaluating the effects of therapeutic agents on cellular transport pathways. By understanding the core principles of FM4-64 staining and adhering to optimized protocols, researchers can effectively harness the power of this versatile fluorescent probe.

References

- 1. Measuring exocytosis in neurons using FM labeling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. A new vital stain for visualizing vacuolar membrane dynamics and endocytosis in yeast - PMC [pmc.ncbi.nlm.nih.gov]

- 3. FM4-64 | Styrene Dye | Endocytosis and Exocytosis Research | TargetMol [targetmol.com]

- 4. selleckchem.com [selleckchem.com]

- 5. Measuring Exocytosis in Neurons Using FM Labeling - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. colorado.edu [colorado.edu]

- 8. researchgate.net [researchgate.net]

- 9. sigmaaldrich.com [sigmaaldrich.com]

- 10. Spectrum [FM 4-64] | AAT Bioquest [aatbio.com]

- 11. FM4-64 staining [niki-lab.sakura.ne.jp]

- 12. researchgate.net [researchgate.net]

- 13. file.medchemexpress.com [file.medchemexpress.com]

- 14. medchemexpress.com [medchemexpress.com]

An In-depth Technical Guide to the Spectral Properties and Application of FM4-64

FM4-64 is a lipophilic styryl dye widely utilized by researchers for the investigation of cellular membrane dynamics.[1][2] Its utility lies in its ability to reversibly stain the plasma membrane of living cells. As an amphiphilic molecule, FM4-64 inserts into the outer leaflet of the cell membrane, a process that is accompanied by a significant increase in its fluorescence quantum yield.[3][4][5] This dye is largely non-fluorescent in aqueous environments, making it an excellent tool for visualizing membrane structures with high contrast.[3]

Crucially, FM4-64 is cell-impermeant and is subsequently taken into the cell through the process of endocytosis.[1][3] This characteristic allows for the real-time tracking of vesicle trafficking and the labeling of various components of the endocytic pathway, from early endosomes to later compartments like the vacuole in yeast and plants.[6][7][8]

Spectral and Photophysical Properties

The spectral characteristics of FM4-64 are highly dependent on its environment. The significant increase in fluorescence upon binding to lipid membranes is a key feature of this probe. While there is some variation in the reported excitation and emission maxima across different suppliers and experimental conditions, the general spectral profile is well-established. The dye exhibits a broad excitation spectrum, which can be a consideration in multi-color imaging experiments.[9]

| Property | Value | Notes |

| Excitation Maximum (Membrane Bound) | ~505-558 nm | Reported values include 505 nm[10], 510 nm[11], 515 nm[6][12], and 558 nm.[13] |

| Emission Maximum (Membrane Bound) | ~634-750 nm | Reported values include 634 nm[13], 640 nm[12], ~640-700 nm[3], 725 nm[10], and 750 nm.[11] |

| Molar Absorptivity (ε) | ~46,000 M⁻¹cm⁻¹ at 508 nm | In a membrane-like environment.[9] |

| Quantum Yield | Low in aqueous solution, high in lipid membranes. | This property provides a high signal-to-noise ratio for membrane staining.[3][5] |

| Stokes Shift | Large | A significant separation between excitation and emission peaks, e.g., ~220 nm.[10] |

A notable characteristic of FM4-64 is the spectral shift it exhibits in distinct lipid microenvironments. For instance, a different fluorescence emission is observed when the dye localizes to the nuclear envelope compared to the plasma membrane, suggesting sensitivity to lipid composition.[14]

Mechanism of Staining and Vesicle Trafficking Visualization

The process of cellular labeling by FM4-64 provides a visual map of endocytic activity. The dye initially binds to the plasma membrane, and its subsequent internalization allows for the kinetic analysis of membrane trafficking.

Experimental Protocols

The following protocols provide a general framework for the use of FM4-64 in live-cell imaging. Optimization may be required depending on the cell type and experimental objectives.

1. Stock Solution Preparation

-

Solvent: High-quality, anhydrous Dimethyl Sulfoxide (DMSO) or sterile water.[3]

-

Concentration: Prepare a stock solution of 1 to 5 mM.[3]

-

Storage: Store the stock solution at -20°C, protected from light and moisture.[1][13] Avoid repeated freeze-thaw cycles.

2. Working Solution Preparation

-

Dilution: On the day of the experiment, dilute the stock solution to a final working concentration of 1-10 µM.[3]

-

Buffer: Use a physiologically compatible buffer such as Phosphate-Buffered Saline (PBS), Hank's Balanced Salt Solution (HBSS), or serum-free culture medium.[2][3][13]

3. Live-Cell Staining and Imaging Protocol (General)

This protocol is suitable for observing the plasma membrane and tracking endocytosis over a time course.

Methodology Details:

-

Cell Preparation: Culture cells to an appropriate density on a vessel suitable for microscopy (e.g., glass-bottom dish or coverslip).[3]

-

Initial Wash: Before staining, gently wash the cells with a pre-warmed, serum-free medium or PBS to remove any residual serum proteins.[3]

-

Staining: Replace the wash buffer with the FM4-64 working solution.

-

Incubation: Incubate the cells for 5 to 30 minutes at the desired temperature (e.g., 37°C for mammalian cells).[3] To specifically label only the plasma membrane, perform the incubation on ice to inhibit endocytosis.[1]

-

Final Wash: To visualize internalized vesicles, wash the cells multiple times with fresh, dye-free buffer to remove the dye from the plasma membrane, thus increasing the contrast of intracellular structures.[3] Using a cold buffer for washing can help to halt further endocytosis.[3]

-

Imaging: Immediately proceed with imaging using a fluorescence microscope equipped with appropriate filters for red fluorescence (e.g., excitation ~514 nm, emission >600 nm).[15] Confocal microscopy is highly recommended to optically section the cells and clearly resolve intracellular vesicles from the plasma membrane.[6][8]

4. Pulse-Chase Protocol for Tracking Vesicle Trafficking

This method is designed to follow a cohort of endocytic vesicles over time as they traffic through the cell.

-

Pulse: Incubate cells with the FM4-64 working solution for a short period (the "pulse," e.g., 5-20 minutes at 30°C for yeast) to label the plasma membrane and early endocytic vesicles.[1]

-

Wash: Rapidly wash the cells with fresh, dye-free medium to remove all extracellular and plasma membrane-bound dye.

-

Chase: Incubate the cells in the dye-free medium for various lengths of time (the "chase," e.g., 90-120 minutes).[1]

-

Image: Acquire images at different time points during the chase period to monitor the progression of the fluorescently labeled vesicles to later compartments of the endocytic pathway.[1]

References

- 1. colorado.edu [colorado.edu]

- 2. medchemexpress.com [medchemexpress.com]

- 3. FM4-64 | Styrene Dye | Endocytosis and Exocytosis Research | TargetMol [targetmol.com]

- 4. Yeast Vacuole Staining with FM4-64 [bio-protocol.org]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Live Cell Imaging of FM4-64, a Tool for Tracing the Endocytic Pathways in Arabidopsis Root Cells | Springer Nature Experiments [experiments.springernature.com]

- 8. Confocal microscopy of FM4-64 as a tool for analysing endocytosis and vesicle trafficking in living fungal hyphae - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Spectrum [FM 4-64] | AAT Bioquest [aatbio.com]

- 11. bio-techne.com [bio-techne.com]

- 12. FM™ 4-64 Dye (N-(3-Triethylammoniumpropyl)-4-(6-(4-(Diethylamino) Phenyl) Hexatrienyl) Pyridinium Dibromide) 10 x 100 μg [thermofisher.com]

- 13. file.medchemexpress.com [file.medchemexpress.com]

- 14. Spectral shift of fluorescent dye FM4-64 reveals distinct microenvironment of nuclear envelope in living cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Regulation of membrane trafficking and subcellular organization of endocytic compartments revealed with FM1-43 in resting and activated human T cells - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to FM4-64 Fluorescence in Membranes

For Researchers, Scientists, and Drug Development Professionals

Introduction

FM4-64 (N-(3-Triethylammoniumpropyl)-4-(6-(4-(diethylamino)phenyl)hexatrienyl)pyridinium dibromide) is a lipophilic styryl dye renowned for its utility in studying membrane dynamics in living cells.[1][2] Its amphiphilic nature, consisting of a positively charged head group and a hydrophobic tail, allows it to insert into the outer leaflet of the plasma membrane.[3][4] A key characteristic of FM4-64 is its significant increase in fluorescence quantum yield upon binding to a lipid environment, while remaining largely non-fluorescent in aqueous solutions.[5][6][7] This property makes it an exceptional tool for selectively visualizing cellular membranes and tracking dynamic processes such as endocytosis and vesicle trafficking.[3][8][9] The dye is internalized exclusively through endocytic processes, as its charged head group prevents it from passively crossing the membrane bilayer.[4][6][10] Over time, FM4-64 is distributed throughout the entire vesicular network, from the plasma membrane to internal organelles like endosomes and vacuoles, providing a map of the endocytic pathway.[8][11][12]

Core Mechanism of Action

The functionality of FM4-64 as a membrane probe is rooted in its chemical structure and resulting photophysical properties.

-

Membrane Insertion: Upon introduction to a cell suspension, the amphiphilic FM4-64 molecules rapidly partition into the outer leaflet of the plasma membrane. The hydrophobic tail embeds within the lipid core, while the hydrophilic, positively charged head remains at the aqueous interface.[3][4]

-

Fluorescence Enhancement: In the aqueous extracellular medium, the dye exhibits minimal fluorescence.[5][6] However, once inserted into the nonpolar, hydrophobic environment of the lipid bilayer, its quantum yield increases dramatically, leading to strong fluorescence emission.[7][13]

-

Internalization via Endocytosis: Because the dye cannot diffuse across the membrane, its appearance inside the cell is a direct result of membrane internalization.[10][14] As the plasma membrane invaginates during endocytosis to form vesicles, the dye is carried along, labeling the inner leaflet of the newly formed endosomes.[12]

-

Trafficking and Organelle Staining: These labeled vesicles are then trafficked through the endomembrane system. Consequently, FM4-64 sequentially stains various organelles, including early endosomes, late endosomes (or prevacuolar compartments), and ultimately larger organelles like vacuoles or lysosomes.[3][8][15] This time-dependent progression allows researchers to trace the endocytic pathway in real-time.[8]

Quantitative Data and Photophysical Properties

The utility of FM4-64 is defined by its spectral characteristics. While exact values can be influenced by the specific lipid environment, the following table summarizes its key properties.

| Property | Value | Notes |

| Molecular Formula | C₃₀H₄₅Br₂N₃ | [16] |

| Molecular Weight | 607.51 g/mol | [16] |

| Excitation Maximum (λex) | ~505-515 nm | Can be efficiently excited by a 488 nm or 514 nm laser line.[4][11][17] |

| Emission Maximum (λem) | ~725-750 nm | Exhibits a large Stokes shift.[17] The emission is red-shifted.[4] |

| Stokes Shift | ~220 nm | The large separation between excitation and emission peaks is advantageous for minimizing spectral overlap in multi-color imaging.[17] |

| Solubility | Water, DMSO | Soluble in water and can be prepared in concentrated stock solutions in DMSO.[16][18] |

| Key Feature | Environment-sensitive fluorescence | Low fluorescence in water, high fluorescence in lipid membranes.[5][7] |

| Photostability | High | Considered more photostable than other styryl dyes like FM1-43, making it suitable for time-lapse imaging.[3][15] |

Visualizing the FM4-64 Workflow and Mechanism

To better understand the application and behavior of FM4-64, the following diagrams illustrate its mechanism and a typical experimental workflow.

Caption: Mechanism of FM4-64 uptake and trafficking.

Caption: Experimental workflow for an FM4-64 endocytosis assay.

Experimental Protocols

Detailed methodologies are critical for reproducible results. The following are generalized protocols that should be optimized for specific cell types and experimental questions.

-

Stock Solution (e.g., 1-5 mM):

-

Dissolve the required mass of FM4-64 powder in high-quality, anhydrous DMSO.[6][18] For example, to make a 5 mM stock solution, dissolve ~3 mg of FM4-64 (MW 607.51) in 1 mL of DMSO.

-

Vortex thoroughly to ensure complete dissolution.

-

Aliquot the stock solution into small, single-use volumes to avoid repeated freeze-thaw cycles.

-

Store aliquots at -20°C, protected from light.[18][19] The dye is sensitive to light and unstable at room temperature for extended periods.[11]

-

-

Working Solution (e.g., 2-20 µM):

-

On the day of the experiment, thaw a single aliquot of the stock solution.

-

Dilute the stock solution directly into the desired buffer or cell culture medium (e.g., PBS, HBSS, or serum-free medium) to the final working concentration.[6][18] Typical concentrations range from 2 µM to 20 µM.[18][20]

-

The optimal concentration should be determined empirically, as high concentrations can be cytotoxic or affect membrane properties.[3][13]

-

This protocol describes a "pulse-chase" experiment to track the internalization of the dye over time.

-

Cell Preparation:

-

Staining (Pulse):

-

Washing (Chase):

-

Aspirate the FM4-64 working solution.

-

Wash the cells 2-3 times with fresh, pre-warmed, dye-free medium or buffer to remove unincorporated dye from the plasma membrane and the solution.[14][18] This step is crucial for visualizing the internalized vesicles without overwhelming background from the plasma membrane.

-

-

Imaging:

-

Immediately begin imaging the live cells using a fluorescence or confocal microscope.[18]

-

Use appropriate filter sets for red fluorescence (e.g., excitation around 490-520 nm and a long-pass emission filter above 650 nm).[20]

-

Acquire images at different time points after the wash step to follow the progression of the dye through the endocytic pathway.[11]

-

Applications and Considerations

-

Primary Application: FM4-64 is a gold standard for visualizing endocytosis, exocytosis, and general vesicle trafficking in a wide range of organisms, including yeast, fungi, plants, and animal cells.[3][5][8][15]

-

Advantages: It offers high photostability, low cytotoxicity at working concentrations, and a large Stokes shift, which is beneficial for multiplexing with other fluorophores like GFP.[3][22]

-

Limitations: As a vital dye, it cannot be used on fixed cells.[14] The experiment must be performed with living cells. Furthermore, its properties can be influenced by membrane composition and potential.[23] Researchers should be aware that the dye itself might subtly alter membrane fluidity.[12]

By providing a robust method to track membrane turnover, FM4-64 remains an indispensable tool for cell biologists, neuroscientists, and drug development professionals investigating the intricate pathways of cellular transport.

References

- 1. FM 4-64 dye | C34H53Br2N3 | CID 25195391 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. FM 4-64 dye | SGD [yeastgenome.org]

- 3. davidmoore.org.uk [davidmoore.org.uk]

- 4. researchgate.net [researchgate.net]

- 5. Yeast Vacuole Staining with FM4-64 [bio-protocol.org]

- 6. FM4-64 | Styrene Dye | Endocytosis and Exocytosis Research | TargetMol [targetmol.com]

- 7. researchgate.net [researchgate.net]

- 8. Live cell imaging of FM4-64, a tool for tracing the endocytic pathways in Arabidopsis root cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Live Cell Imaging of FM4-64, a Tool for Tracing the Endocytic Pathways in Arabidopsis Root Cells | Springer Nature Experiments [experiments.springernature.com]

- 10. FRET analysis of transmembrane flipping of FM4-64 in plant cells: is FM4-64 a robust marker for endocytosis? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. Concentration-Dependent Staining of Lactotroph Vesicles by FM 4-64 - PMC [pmc.ncbi.nlm.nih.gov]

- 14. colorado.edu [colorado.edu]

- 15. Confocal microscopy of FM4-64 as a tool for analysing endocytosis and vesicle trafficking in living fungal hyphae - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. FM4-64 | 162112-35-8 | MOLNOVA [molnova.com]

- 17. Spectrum [FM 4-64] | AAT Bioquest [aatbio.com]

- 18. file.medchemexpress.com [file.medchemexpress.com]

- 19. medchemexpress.com [medchemexpress.com]

- 20. Examination of Synaptic Vesicle Recycling Using FM Dyes During Evoked, Spontaneous, and Miniature Synaptic Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 21. FM4-64 staining [niki-lab.sakura.ne.jp]

- 22. researchgate.net [researchgate.net]

- 23. Spectral shift of fluorescent dye FM4-64 reveals distinct microenvironment of nuclear envelope in living cells - PubMed [pubmed.ncbi.nlm.nih.gov]

FM4-64 as a Marker for Endocytosis: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The study of endocytosis, the process by which cells internalize molecules and particles by engulfing them, is fundamental to understanding a vast array of cellular functions, from nutrient uptake and signal transduction to synaptic transmission and pathogenesis. A key tool in the visualization and quantification of this intricate process is the lipophilic styryl dye, N-(3-triethylammoniumpropyl)-4-(6-(4-(diethylamino)phenyl)hexatrienyl) pyridinium dibromide, commonly known as FM4-64. This in-depth technical guide provides a comprehensive overview of the principles, protocols, and applications of FM4-64 as a marker for endocytosis, tailored for researchers, scientists, and drug development professionals.

Mechanism of Action

FM4-64 is an amphipathic molecule, possessing both a hydrophilic head and a lipophilic tail. This structure prevents it from passively crossing the cell membrane. Instead, it reversibly inserts its lipophilic tail into the outer leaflet of the plasma membrane, exhibiting low fluorescence in the aqueous environment but fluorescing intensely upon binding to the lipid-rich membrane.[1][2] This initial staining of the plasma membrane serves as the starting point for tracking endocytosis.

Following membrane binding, FM4-64 is internalized along with the plasma membrane during the formation of endocytic vesicles.[3][4] As these vesicles traffic through the endocytic pathway, the dye sequentially labels early endosomes, late endosomes, and ultimately, in many cell types like yeast and plants, the vacuolar membrane (tonoplast).[1][5][6] The progression of the fluorescent signal from the plasma membrane to these intracellular compartments provides a dynamic readout of the endocytic process. The internalization of FM4-64 is an active, energy-dependent process.[7]

Data Presentation: Quantitative Properties of FM4-64

For reproducible and quantifiable experiments, understanding the properties of FM4-64 is crucial. The following tables summarize key quantitative data for this dye.

Table 1: Spectral Properties of FM4-64

| Property | Value | Reference(s) |

| Excitation Maximum (in membrane) | ~515 nm | [2] |

| Emission Maximum (in membrane) | ~640 nm | [2] |

| Recommended Excitation Wavelengths | 515-540 nm | [2] |

| Recommended Emission Wavelengths | 640-700 nm | [2] |

Table 2: Working Concentrations and Incubation Times for FM4-64 Staining

| Cell Type | Working Concentration | Incubation Time | Reference(s) |

| Yeast (S. cerevisiae) | 1-1.5 µM | 15 minutes | [8] |

| Fungal Hyphae | Varies by species | Time-dependent | [7] |

| Mammalian Cells (general) | 5-20 µM | 5-30 minutes | [9][10] |

| Plant Cells (Arabidopsis) | 1.5 µM | 30 minutes | [11] |

| Neurons (rat hippocampal) | 10 µM | 30-45 seconds (stimulation) | [4] |

Experimental Protocols

Detailed methodologies are essential for successful and reproducible experiments. Below are representative protocols for key model systems.

General Workflow for an FM4-64 Endocytosis Assay

The following diagram outlines the typical steps involved in an FM4-64 endocytosis experiment.

Protocol for Yeast (Saccharomyces cerevisiae)

This protocol is adapted from established methods for visualizing the endocytic pathway and vacuolar membrane in yeast.[3]

-

Cell Culture: Grow yeast cells to the mid-logarithmic phase in appropriate liquid media.

-

Staining:

-

Washing:

-

Pellet the cells by centrifugation.

-

Resuspend the cells in fresh media without the dye to chase the fluorescent signal through the endocytic pathway.

-

-

Imaging:

-

Mount the cells on a microscope slide.

-

Observe under a fluorescence microscope equipped with appropriate filters for red fluorescence. Time-lapse imaging can be performed to visualize the trafficking of the dye.

-

Protocol for Mammalian Cells (Adherent)

This general protocol can be adapted for various adherent mammalian cell lines.[9][10]

-

Cell Culture: Grow cells on glass-bottom dishes or coverslips to the desired confluency.

-

Staining:

-

Washing:

-

Aspirate the staining solution.

-

Wash the cells two to three times with fresh, pre-warmed buffer.

-

-

Imaging:

-

Immediately image the cells using a confocal or fluorescence microscope. For kinetic studies, image acquisition can begin immediately after the addition of the dye.

-

Protocol for Plant Cells (Arabidopsis thaliana Seedlings)

This protocol is suitable for observing endocytosis in the root cells of Arabidopsis seedlings.[11]

-

Seedling Growth: Grow Arabidopsis seedlings vertically on agar plates containing ½ Murashige and Skoog (MS) medium.

-

Staining:

-

Washing:

-

Briefly dip the seedling roots in two consecutive wells containing liquid ½ MS medium without the dye to remove excess FM4-64.[11]

-

-

Imaging:

-

Mount the seedlings in a small volume of liquid ½ MS medium on a microscope slide.

-

Use a confocal microscope to image the root epidermal cells.

-

Visualizing the Endocytic Pathway

FM4-64 is a valuable tool for visualizing the general process of endocytosis, a significant portion of which is mediated by clathrin. The following diagram illustrates a simplified clathrin-mediated endocytosis pathway that FM4-64 would traverse.

Applications in Drug Development and Screening

The dynamic and quantifiable nature of FM4-64 uptake makes it a powerful tool for drug discovery and development, particularly in the context of high-throughput screening (HTS) for modulators of endocytosis.

Assays can be designed to identify compounds that either inhibit or enhance the rate of FM4-64 internalization. Such screens are valuable for identifying potential drugs targeting a variety of diseases where endocytosis plays a critical role, including cancer, neurodegenerative disorders, and infectious diseases. For example, a decrease in the rate of FM4-64 uptake in the presence of a test compound could indicate inhibition of endocytosis.[12]

A typical HTS workflow would involve:

-

Plating cells in multi-well plates.

-

Incubating cells with a library of test compounds.

-

Adding FM4-64 to all wells.

-

Automated imaging of the plates using a high-content screening system.

-

Quantifying the intracellular FM4-64 fluorescence in each well to identify "hits" that alter endocytosis.[13][14]

Troubleshooting Common Issues

While FM4-64 is a robust dye, several issues can arise during its use.

Table 3: Troubleshooting Guide for FM4-64 Staining

| Issue | Potential Cause | Suggested Solution |

| High Background Fluorescence | Incomplete washing of excess dye. | Increase the number and duration of wash steps. |

| Non-specific binding to dead cells. | Ensure cell viability is high. Use a viability marker if necessary. | |

| Weak or No Intracellular Signal | Inefficient endocytosis in the chosen cell type or conditions. | Optimize incubation time and temperature. Ensure cells are metabolically active. |

| Photobleaching during image acquisition. | Minimize exposure time and laser power. Use an anti-fade mounting medium. | |

| Artifactual Staining of Intracellular Structures | Dye internalization through mechanisms other than endocytosis. | This is less common with FM4-64 but can occur if the membrane is compromised.[15] Ensure gentle handling of cells. |

| In plant cells, prolonged incubation can lead to indiscriminate staining of all membranes.[16] | Optimize staining time and consider using lower concentrations. |

Advantages and Limitations

Advantages:

-

Vital Dye: Can be used on living cells, allowing for dynamic imaging of endocytosis.[3]

-

High Photostability: More resistant to photobleaching compared to some other fluorescent dyes.[7]

-

Low Cytotoxicity: Generally well-tolerated by cells at working concentrations.[7]

-

Versatility: Applicable across a wide range of organisms, from yeast to mammalian cells.[1][3][4][7]

Limitations:

-

Non-specific Marker: FM4-64 is a marker of bulk endocytosis and does not distinguish between different endocytic pathways (e.g., clathrin-mediated vs. caveolin-mediated).

-

pH Sensitivity: The fluorescence of FM4-64 can be influenced by the pH of the local environment.[17]

-

Potential for Artifacts: Under certain conditions, such as compromised membrane integrity, the dye may enter the cell through non-endocytic routes.[15]

Conclusion

FM4-64 remains an indispensable tool for the study of endocytosis. Its ease of use, coupled with its robust and dynamic fluorescent signal, provides researchers with a powerful method to visualize and quantify this fundamental cellular process. By understanding its mechanism of action, adhering to optimized protocols, and being aware of its limitations, scientists and drug development professionals can effectively leverage FM4-64 to gain deeper insights into cellular function and to accelerate the discovery of novel therapeutics that modulate endocytic pathways.

References

- 1. Live cell imaging of FM4-64, a tool for tracing the endocytic pathways in Arabidopsis root cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. FM4-64 | TargetMol [targetmol.com]

- 3. colorado.edu [colorado.edu]

- 4. Measuring Exocytosis in Neurons Using FM Labeling - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Live Cell Imaging of FM4-64, a Tool for Tracing the Endocytic Pathways in Arabidopsis Root Cells | Springer Nature Experiments [experiments.springernature.com]

- 6. researchgate.net [researchgate.net]

- 7. davidmoore.org.uk [davidmoore.org.uk]

- 8. FM4-64 staining [niki-lab.sakura.ne.jp]

- 9. file.medchemexpress.com [file.medchemexpress.com]

- 10. medchemexpress.com [medchemexpress.com]

- 11. Protocol for detecting intracellular aggregations in Arabidopsis thaliana cell wall mutants using FM4-64 staining - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Disruption of endocytosis through chemical inhibition of clathrin heavy chain function - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Analysis of synaptic vesicle endocytosis in synaptosomes by high-content screening | Springer Nature Experiments [experiments.springernature.com]

- 14. researchgate.net [researchgate.net]

- 15. FRET analysis of transmembrane flipping of FM4-64 in plant cells: is FM4-64 a robust marker for endocytosis? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. Microinjecting FM4-64 validates it as a marker of the endocytic pathway in plants - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Lipophilic Styryl Dye FM4-64

For Researchers, Scientists, and Drug Development Professionals

The lipophilic styryl dye, N-(3-Triethylammoniumpropyl)-4-(6-(4-(diethylamino) phenyl)hexatrienyl) pyridinium dibromide, commonly known as FM4-64, is a vital, water-soluble fluorescent probe extensively utilized for the real-time visualization of plasma membrane dynamics and endocytic pathways in a wide range of living cells.[1][2][3] Its unique amphiphilic character allows it to insert into the outer leaflet of the plasma membrane, where it becomes intensely fluorescent, providing a powerful tool for investigating vesicle trafficking, exocytosis, and endocytosis.[4][5][6] This guide offers a comprehensive overview of FM4-64, including its core properties, mechanism of action, experimental protocols, and data interpretation.

Core Properties and Mechanism of Action

FM4-64 is a dicationic styryl dye that is largely non-fluorescent in aqueous solutions but exhibits a significant increase in fluorescence quantum yield upon insertion into a lipid-rich environment like the cell membrane.[6][7][8] This property is central to its application as a membrane stain. The molecule possesses a positively charged head group that prevents it from passively crossing the lipid bilayer, ensuring it remains in the outer leaflet of the plasma membrane upon initial application.[5]

The internalization of FM4-64 is an active, energy-dependent process that mirrors the bulk flow of the endocytic pathway.[9][10] Once bound to the plasma membrane, the dye is internalized via endocytic vesicles. Over time, it traffics through the endosomal system, sequentially labeling early endosomes, late endosomes (or prevacuolar compartments), and finally accumulating in the limiting membrane of the vacuole in yeast and plant cells, or other terminal compartments in animal cells.[2][3][11] This temporal progression allows researchers to dissect the various stages of endocytosis.

Quantitative Data Summary

The following tables summarize the key quantitative properties of FM4-64.

| Chemical and Physical Properties | Value | Reference |

| Molecular Formula | C30H45Br2N3 | [7] |

| Molecular Weight | 607.51 g/mol | [7] |

| Purity | >98% (HPLC) | [7] |

| Solubility | DMSO: 50 mg/mL (82.30 mM) | [7] |

| Water: 10 mg/mL | [12] |

| Spectral Properties | Wavelength (nm) | Reference |

| Excitation Maximum | ~510-515 | [12][13][14] |

| Emission Maximum | ~640-750 | [12][13][14][15] |

Experimental Protocols

General Staining Protocol for Live Cell Imaging

This protocol provides a general framework for staining living cells with FM4-64 to visualize the endocytic pathway. Optimization of concentrations and incubation times is crucial for different cell types.

Materials:

-

Serum-free cell culture medium or appropriate buffer (e.g., PBS, HBSS)[1]

-

Live cells cultured on coverslips or in imaging dishes

-

Fluorescence microscope equipped with appropriate filters for red fluorescence

Procedure:

-

Preparation of Working Solution: Dilute the FM4-64 stock solution in serum-free medium or buffer to the desired working concentration. Typical working concentrations range from 5 to 20 µM.[1] The optimal concentration should be determined empirically for each cell type and experimental condition.

-

Cell Preparation: Wash the cells with serum-free medium or buffer to remove any residual serum proteins that may interfere with staining.[6]

-

Staining: Add the FM4-64 working solution to the cells and incubate at the desired temperature (e.g., 37°C for mammalian cells, room temperature for plant and yeast cells) for 5-30 minutes.[1][6] Incubation on ice can be used to specifically label the plasma membrane with minimal internalization.[10]

-

Washing: For pulse-chase experiments designed to follow the internalized dye, wash the cells twice with fresh, dye-free medium or buffer to remove the FM4-64 from the plasma membrane.[1] For continuous labeling, washing is not necessary.

-

Imaging: Observe the cells using a fluorescence or confocal microscope. The plasma membrane will be stained initially, followed by the appearance of fluorescently labeled intracellular vesicles over time.

Pulse-Chase Protocol for Tracking Endocytosis in Yeast

This protocol is specifically designed to follow the progression of FM4-64 through the endocytic pathway in yeast cells.[10]

Materials:

-

Log-phase yeast cells

-

YPD medium

-

FM4-64 stock solution (1.6 µM in DMSO)[10]

-

Sterile water

-

YNB medium

Procedure:

-

Cell Harvesting: Centrifuge 1 mL of log-phase yeast cells and resuspend the pellet in 50 µL of YPD medium containing 1 µL of FM4-64 stock solution.[10]

-

Pulse: Incubate the cells at 30°C for 20 minutes.[10]

-

Chase: Add 1 mL of YPD, centrifuge, and resuspend the cell pellet in 5 mL of fresh YPD. Incubate at 30°C for 90-120 minutes.[10]

-

Washing and Resuspension: Centrifuge the cells, wash with 1 mL of sterile water, and resuspend the pellet in 25 µL of YNB medium for imaging.[10]

-

Microscopy: Mount the cells on a slide and observe under a fluorescence microscope. This procedure should result in specific labeling of the vacuolar membrane.[10]

Visualizations

Endocytic Pathway of FM4-64

Caption: Internalization and trafficking of FM4-64 via the endocytic pathway.

General Experimental Workflow for FM4-64 Staining

Caption: A generalized workflow for live-cell imaging using FM4-64.

Logical Relationship of FM4-64 Mechanism

Caption: The fluorescence mechanism of FM4-64 is dependent on its environment.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Live cell imaging of FM4-64, a tool for tracing the endocytic pathways in Arabidopsis root cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Live Cell Imaging of FM4-64, a Tool for Tracing the Endocytic Pathways in Arabidopsis Root Cells | Springer Nature Experiments [experiments.springernature.com]

- 4. davidmoore.org.uk [davidmoore.org.uk]

- 5. researchgate.net [researchgate.net]

- 6. FM4-64 | Styrene Dye | Endocytosis and Exocytosis Research | TargetMol [targetmol.com]

- 7. FM4-64 | 162112-35-8 | MOLNOVA [molnova.com]

- 8. researchgate.net [researchgate.net]

- 9. Tracing the endocytic pathway of Aspergillus nidulans with FM4-64 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. colorado.edu [colorado.edu]

- 11. A new vital stain for visualizing vacuolar membrane dynamics and endocytosis in yeast - PMC [pmc.ncbi.nlm.nih.gov]

- 12. FM4-64 | SynaptoRed C2 | Fluorescent Lipid Probe | Bio-Techne [bio-techne.com]

- 13. FM™ 4-64 Dye (N-(3-Triethylammoniumpropyl)-4-(6-(4-(Diethylamino) Phenyl) Hexatrienyl) Pyridinium Dibromide) 10 x 100μg [thermofisher.com]

- 14. sahoury.com [sahoury.com]

- 15. Spectrum [FM 4-64] | AAT Bioquest [aatbio.com]

FM4-64: An In-Depth Technical Guide to Visualizing Vesicle Trafficking

For Researchers, Scientists, and Drug Development Professionals

The lipophilic styryl dye, N-(3-triethylammoniumpropyl)-4-(6-(4-(diethylamino)phenyl)hexatrienyl)pyridinium dibromide, or FM4-64, has emerged as an indispensable tool for the real-time visualization of vesicle trafficking in living cells. Its ability to reversibly intercalate into the outer leaflet of the plasma membrane and subsequently be internalized through endocytic pathways allows for the dynamic tracking of vesicles. This technical guide provides a comprehensive overview of the core principles, experimental protocols, and data interpretation associated with the use of FM4-64 in studying endocytosis and exocytosis.

Core Principles of FM4-64 Function

FM4-64 is an amphipathic molecule with a hydrophilic head and a hydrophobic tail. This structure prevents it from passively crossing the cell membrane.[1][2] Instead, it rapidly and reversibly binds to the outer leaflet of the plasma membrane.[3][4] The dye exhibits low fluorescence in aqueous solutions but becomes intensely fluorescent upon insertion into the hydrophobic environment of a lipid membrane.[4][5][6] This property is central to its utility, as it provides a high signal-to-noise ratio, clearly demarcating labeled membranes from the surrounding cytosol.

Once at the plasma membrane, FM4-64 is internalized by endocytosis, becoming incorporated into the membranes of newly formed vesicles.[1][2][7] These labeled vesicles can then be tracked as they move through the endocytic pathway, eventually reaching various intracellular compartments, including endosomes and, in some cell types like yeast and plants, the vacuole.[1][2][8] Conversely, during exocytosis, the fusion of labeled vesicles with the plasma membrane results in the release of the dye into the extracellular medium, leading to a decrease in intracellular fluorescence.[5] This destaining process can be monitored to quantify the rate of exocytosis.[5]

Key Applications and Methodologies

FM4-64 is a versatile tool applicable to a wide range of biological systems, including neurons, yeast, fungi, and plant cells.[2][3][5][8][9] Its primary applications involve the qualitative and quantitative analysis of endocytosis and exocytosis.

Quantitative Data Summary

The following tables summarize key quantitative parameters for FM4-64 experiments, compiled from various studies. These values should be considered as starting points and may require optimization for specific cell types and experimental conditions.

Table 1: Working Concentrations of FM4-64

| Organism/Cell Type | Working Concentration | Reference(s) |

| Neuronal Cultures (rat/mouse) | 2.5 - 20 µM | [6] |

| 10 µM | [5] | |

| Mouse Motor Nerve Terminals | 3.2 µM | [10] |

| Yeast (Saccharomyces cerevisiae) | 1 - 1.5 µM | [11] |

| 1.6 µM (stock) | [1] | |

| Fungal Hyphae | Not specified | [2][12] |

| Arabidopsis Root Cells | 2 µM | [7] |

| Tobacco Pollen Tubes | Not specified | [13] |

| Tomato Root Cells | 5 µM | [14] |

Table 2: Incubation and Chase Times

| Experiment | Organism/Cell Type | Incubation/Pulse Time | Chase Time | Reference(s) |

| Endocytosis (Staining) | Neuronal Cultures | 1 min (dye application), then stimulation | 10 min wash | [4][5] |

| Endocytosis (Pulse-Chase) | Yeast | 20 min | 90 - 120 min | [1] |

| Endocytosis (Pulse-Chase) | Tobacco Pollen Tubes | 1.5 - 2 h (FM 1-43) then 1-10 min (FM4-64) | N/A | [13] |

| Endocytosis | Arabidopsis Root Cells | 5 min (on ice) | N/A | [7] |

| Endocytosis | Fungal Hyphae | Time-dependent uptake observed | N/A | [2][12] |

| Exocytosis (Destaining) | Neuronal Cultures | Stimulation until fluorescence plateaus | N/A | [5][6] |

Experimental Protocols

Protocol 1: General Staining of the Plasma Membrane and Endocytic Vesicles

This protocol provides a basic framework for labeling the plasma membrane and observing the initial stages of endocytosis.

-

Cell Preparation: Culture cells to the desired confluency on a suitable imaging dish or coverslip.

-

Reagent Preparation: Prepare a working solution of FM4-64 in a suitable imaging buffer (e.g., HEPES-buffered saline) at the desired concentration (see Table 1). Protect the solution from light.[5][7]

-

Staining: Replace the culture medium with the FM4-64 working solution.

-

Incubation: Incubate the cells for a short period (e.g., 1-5 minutes) at the appropriate temperature for the cell type to label the plasma membrane.

-

Imaging: Mount the sample on a confocal or epifluorescence microscope. Use appropriate filter sets for FM4-64 (e.g., excitation ~515 nm, emission >600 nm).[6][7]

-

Time-Lapse Imaging: To visualize internalization, acquire images at regular intervals. The appearance of fluorescent puncta within the cytoplasm indicates the formation of endocytic vesicles.

Protocol 2: Pulse-Chase Experiment to Track Endocytic Trafficking

This method allows for the tracking of a cohort of labeled vesicles over time.

-

Pulse: Label the plasma membrane with FM4-64 as described in Protocol 1 (steps 1-4) for a defined period (the "pulse").

-

Wash: Rapidly and thoroughly wash the cells with dye-free imaging buffer to remove the FM4-64 from the plasma membrane.[5] This step is critical to ensure that subsequent fluorescence is from internalized vesicles.

-

Chase: Incubate the cells in the dye-free buffer for the desired "chase" period.

-

Imaging: Acquire images at different time points during the chase to follow the trafficking of the labeled vesicles to their destination organelles.

Protocol 3: Assay for Monitoring Stimulated Exocytosis

This protocol is commonly used in neuronal preparations to measure the release of synaptic vesicles.

-

Loading Vesicles: Stimulate the neurons (e.g., with high potassium or electrical field stimulation) in the presence of FM4-64 to load the recycling pool of synaptic vesicles with the dye.[4][5][6]

-

Wash: Thoroughly wash the cells with dye-free buffer to remove the surface membrane-bound dye.

-

Baseline Imaging: Acquire a series of baseline images of the labeled nerve terminals.

-

Stimulation and Destaining: Stimulate the neurons again to induce exocytosis. The fusion of labeled vesicles with the plasma membrane will cause the release of FM4-64 and a corresponding decrease in fluorescence intensity.

-

Data Analysis: Quantify the fluorescence intensity of the nerve terminals over time. The rate of fluorescence decay reflects the rate of exocytosis.

Visualization of Signaling Pathways and Workflows

To further elucidate the processes visualized by FM4-64, the following diagrams, generated using the DOT language, illustrate key concepts and experimental flows.

Considerations and Best Practices

-

Phototoxicity and Photobleaching: Like many fluorescent dyes, FM4-64 is susceptible to photobleaching and can induce phototoxicity with prolonged or high-intensity illumination. It is crucial to minimize light exposure and use the lowest possible laser power necessary for adequate signal detection.[15]

-

Controls: Appropriate controls are essential for interpreting FM4-64 experiments. These may include imaging cells at 4°C or in the presence of metabolic inhibitors to block endocytosis, thereby confirming that dye uptake is an active process.[2][7]

-

Non-specific Staining: In some preparations, non-specific binding of FM4-64 to cellular structures other than the plasma membrane can occur. Thorough washing steps are critical to minimize this background fluorescence.[5]

-

Dye Concentration and Incubation Time: The optimal concentration of FM4-64 and incubation time can vary significantly between cell types. It is recommended to perform a titration experiment to determine the lowest effective concentration that provides a good signal without causing cellular artifacts.

-

Quantitative Analysis: For quantitative studies, it is important to use consistent imaging parameters and to analyze a sufficient number of cells to ensure statistical significance. Image analysis software can be used to quantify fluorescence intensity and track the movement of labeled vesicles.[7][14]

By understanding the underlying principles and adhering to rigorous experimental design, researchers can effectively leverage FM4-64 as a powerful tool to unravel the complex and dynamic processes of vesicle trafficking in living cells. This guide serves as a foundational resource to aid in the design, execution, and interpretation of experiments utilizing this versatile fluorescent probe.

References

- 1. colorado.edu [colorado.edu]

- 2. davidmoore.org.uk [davidmoore.org.uk]

- 3. Yeast Vacuole Staining with FM4-64 [bio-protocol.org]

- 4. scispace.com [scispace.com]

- 5. Measuring Exocytosis in Neurons Using FM Labeling - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Examination of Synaptic Vesicle Recycling Using FM Dyes During Evoked, Spontaneous, and Miniature Synaptic Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Live cell imaging of FM4-64, a tool for tracing the endocytic pathways in Arabidopsis root cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. FM-dyes as experimental probes for dissecting vesicle trafficking in living plant cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Preferred Sites of Exocytosis and Endocytosis Colocalize during High- But Not Lower-Frequency Stimulation in Mouse Motor Nerve Terminals - PMC [pmc.ncbi.nlm.nih.gov]

- 11. FM4-64 staining [niki-lab.sakura.ne.jp]

- 12. Confocal microscopy of FM4-64 as a tool for analysing endocytosis and vesicle trafficking in living fungal hyphae - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

FM4-64 Compound: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

FM4-64 is a lipophilic styryl dye renowned for its utility in cellular biology as a fluorescent probe for the plasma membrane and endocytic pathways. Its unique properties make it an invaluable tool for real-time visualization of vesicle trafficking, including endocytosis and exocytosis, in a wide range of living cells. This technical guide provides an in-depth overview of the core properties of FM4-64, detailed experimental protocols, and visualizations of relevant cellular pathways and workflows.

Core Properties of FM4-64

FM4-64, chemically known as N-(3-Triethylammoniumpropyl)-4-(6-(4-(diethylamino)phenyl)hexatrienyl)pyridinium dibromide, is an amphiphilic molecule with a positively charged hydrophilic head and a lipophilic tail. This structure allows it to insert into the outer leaflet of the plasma membrane without readily crossing it. The fluorescence of FM4-64 is significantly enhanced in the hydrophobic environment of a lipid membrane compared to its low fluorescence in aqueous solutions.

Chemical and Physical Properties

A summary of the key chemical and physical properties of FM4-64 is presented in Table 1.

| Property | Value |

| Chemical Formula | C₃₀H₄₅Br₂N₃ |

| Molecular Weight | 607.51 g/mol |

| CAS Number | 162112-35-8 |

| Appearance | Solid |

| Solubility | Water-soluble, Soluble in DMSO (e.g., 50 mg/mL)[1] |

Photophysical Properties

The photophysical characteristics of FM4-64 are crucial for its application in fluorescence microscopy. These properties, including excitation and emission maxima, can vary slightly depending on the solvent and membrane environment.

| Property | Value | Notes |

| Excitation Maximum (λex) | ~515 nm | In membranes. Some sources report up to 558 nm.[2] |

| Emission Maximum (λem) | ~640 nm | In membranes. Some sources report up to 750 nm. |

| Stokes Shift | Large | The significant separation between excitation and emission peaks is advantageous for minimizing spectral overlap in multicolor imaging. |

| Quantum Yield | Environment-dependent | Significantly higher in lipid environments compared to aqueous solutions.[3][4] Specific values are highly dependent on membrane composition. |

| Extinction Coefficient | Not consistently reported | Varies with the environment. |

Mechanism of Action and Cellular Uptake

The primary mechanism of FM4-64 as a cellular stain involves its insertion into the plasma membrane followed by internalization through endocytic pathways. This process allows for the dynamic tracking of membrane trafficking.

Experimental Protocols

The following are detailed methodologies for common applications of FM4-64 in cellular imaging.

General Stock Solution Preparation and Storage

-

Stock Solution: Dissolve FM4-64 powder in high-quality, anhydrous dimethyl sulfoxide (DMSO) to a stock concentration of 1 to 5 mM.[5]

-

Storage: Store the stock solution at -20°C, protected from light and moisture.[1] Avoid repeated freeze-thaw cycles. For long-term storage, aliquoting is recommended.

Plasma Membrane Staining

This protocol is designed for the rapid labeling of the plasma membrane in living cells.

-

Cell Preparation: Culture cells to the desired confluency on a suitable imaging dish or coverslip.

-

Working Solution Preparation: Dilute the FM4-64 stock solution in a serum-free medium or a suitable buffer (e.g., HBSS or PBS) to a final working concentration of 1-10 µM. The optimal concentration may vary depending on the cell type and experimental conditions.

-

Staining: Remove the culture medium and wash the cells once with the imaging buffer. Add the FM4-64 working solution to the cells and incubate for 1-5 minutes at room temperature or on ice to minimize endocytosis.

-

Washing: Gently wash the cells two to three times with the imaging buffer to remove excess dye.

-

Imaging: Immediately image the cells using a fluorescence microscope with appropriate filter sets for red fluorescence (e.g., excitation ~515 nm, emission ~640 nm).

Tracking Endocytosis

This protocol allows for the visualization of the endocytic pathway over time.

-

Cell Preparation: As described in the plasma membrane staining protocol.

-

Working Solution Preparation: Prepare the FM4-64 working solution as described above.

-

Pulse Labeling: Incubate the cells with the FM4-64 working solution for a short period (e.g., 5-15 minutes) at 37°C to allow for internalization.

-

Chase Period: Wash the cells thoroughly with a warm, dye-free medium to remove the dye from the plasma membrane.

-

Time-Lapse Imaging: Acquire images at different time points after the wash to track the movement of the fluorescently labeled vesicles through the endocytic pathway (from early endosomes to late endosomes and lysosomes/vacuoles).

Labeling Synaptic Vesicles in Neurons

This protocol is adapted for studying synaptic vesicle recycling at neuromuscular junctions or in cultured neurons.[6]

-

Cell Preparation: Use primary hippocampal neuronal cultures (14-28 days in vitro).[6]

-

Loading Solution: Prepare a working solution of 10 µM FM4-64 in a suitable buffer (e.g., HEPES-buffered saline) containing glutamate receptor antagonists (e.g., 50 µM APV and 10 µM CNQX) to prevent excitotoxicity.[6]

-

Stimulation and Loading: Stimulate the neurons (e.g., with high K+ solution or electrical stimulation) in the presence of the FM4-64 loading solution to induce endocytosis of synaptic vesicles.

-

Washing: Wash the neurons extensively with a dye-free buffer for at least 10 minutes to remove the dye from the plasma membrane.[6]

-

Imaging Exocytosis (Destaining): Stimulate the neurons again and image the decrease in fluorescence as the labeled synaptic vesicles undergo exocytosis and release the dye.

Data Presentation: Quantitative Parameters

The following table summarizes typical experimental parameters for FM4-64 applications.

| Application | Cell Type | Working Concentration | Incubation Time | Temperature |

| Plasma Membrane Staining | Mammalian Cells | 1-10 µM | 1-5 min | 4°C or RT |

| Endocytosis Tracking | Yeast | 1-1.5 µM | 15 min (pulse) | 30°C |

| Endocytosis Tracking | Plant Cells (Arabidopsis) | 2 µM | 5 min (pulse) | 4°C (on ice) |

| Synaptic Vesicle Labeling | Cultured Neurons | 2.5-20 µM | During stimulation | RT or 37°C |

| Autophagy Monitoring | Yeast | 0.8 mM | 20 min | 30°C |

Visualizations of Workflows and Pathways

The following diagrams, generated using the DOT language, illustrate key experimental workflows and cellular pathways involving FM4-64.

Experimental Workflow for Endocytosis Tracking

Clathrin-Mediated Endocytosis Pathway

FM4-64 is internalized through various endocytic mechanisms, with clathrin-mediated endocytosis being a major pathway in many cell types.

Applications in Research and Drug Development

-

Studying Endocytic Pathways: FM4-64 is widely used to dissect the molecular machinery of endocytosis in various model organisms, including yeast, plants, and mammalian cells.[7][8][9]

-

Analyzing Synaptic Function: In neuroscience, it is instrumental in studying synaptic vesicle recycling, providing insights into neurotransmission and synaptic plasticity.[6]

-

Investigating Autophagy: FM4-64 can be used to monitor the delivery of autophagosomes to the vacuole/lysosome in yeast and other organisms.

-

Drug Screening: The dye can be employed in high-throughput screening assays to identify compounds that modulate endocytosis or membrane trafficking, which is relevant for drug delivery and targeting.

-

Toxicity and Phototoxicity: While generally considered to have low cytotoxicity, prolonged exposure to high concentrations of FM4-64 and intense illumination can lead to phototoxicity.[10][11] Careful optimization of imaging parameters is therefore essential for long-term live-cell imaging.[12]

Conclusion

FM4-64 remains a powerful and versatile tool in cell biology and drug development. Its ability to dynamically label membranes and track their internalization provides a unique window into the complex processes of endocytosis and vesicle trafficking. By understanding its core properties and optimizing experimental protocols, researchers can effectively harness the capabilities of this fluorescent probe to gain deeper insights into fundamental cellular functions.

References

- 1. Biophysical Characterization of Styryl Dye-Membrane Interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 2. file.medchemexpress.com [file.medchemexpress.com]

- 3. researchgate.net [researchgate.net]

- 4. Concentration-Dependent Staining of Lactotroph Vesicles by FM 4-64 - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Live cell imaging of FM4-64, a tool for tracing the endocytic pathways in Arabidopsis root cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Measuring Exocytosis in Neurons Using FM Labeling - PMC [pmc.ncbi.nlm.nih.gov]

- 7. colorado.edu [colorado.edu]

- 8. Tracing the endocytic pathway of Aspergillus nidulans with FM4-64 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Confocal microscopy of FM4-64 as a tool for analysing endocytosis and vesicle trafficking in living fungal hyphae - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. davidmoore.org.uk [davidmoore.org.uk]

- 11. Examination of Synaptic Vesicle Recycling Using FM Dyes During Evoked, Spontaneous, and Miniature Synaptic Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

The Cellular Entry of FM4-64: A Technical Guide to a Versatile Endocytic Tracer

For Researchers, Scientists, and Drug Development Professionals

Abstract

The lipophilic styryl dye, N-(3-triethylammoniumpropyl)-4-(6-(4-(diethylamino)phenyl)hexatrienyl) pyridinium dibromide, commonly known as FM4-64, is a powerful tool for investigating the intricate processes of endocytosis and vesicle trafficking in a wide range of eukaryotic cells. Its utility stems from its unique photophysical properties and its mechanism of cellular entry. This technical guide provides an in-depth exploration of how FM4-64 permeates the cell, focusing on the core mechanisms of its uptake. We will delve into the experimental data that underpins our current understanding, present detailed protocols for its application, and visualize the key pathways and workflows.

Core Mechanism of FM4-64 Cellular Entry

FM4-64 is an amphiphilic molecule, possessing both a lipophilic tail and a hydrophilic headgroup. This structure prevents it from passively diffusing across the plasma membrane. Instead, its entry into the cell is primarily mediated by the endocytic pathway. The process can be summarized in the following key stages:

-

Plasma Membrane Intercalation: Upon introduction to the cellular environment, FM4-64 rapidly inserts its lipophilic tail into the outer leaflet of the plasma membrane.[1][2][3] In this lipid-rich environment, its fluorescence quantum yield dramatically increases, leading to a bright and distinct labeling of the cell surface.[4] This binding is reversible and concentration-dependent.[4]

-

Endocytic Uptake: The dye is then internalized into the cell as the plasma membrane invaginates to form endocytic vesicles.[2][5][6] This process is an active one, requiring cellular energy in the form of ATP, and is temperature-dependent.[7] Inhibition of endocytosis through low temperatures (e.g., 0°C) or metabolic inhibitors effectively blocks the internalization of FM4-64, restricting its fluorescence to the plasma membrane.[7] The uptake is also dependent on a functional actin cytoskeleton.

-

Trafficking Through the Endomembrane System: Once inside the cell within endocytic vesicles, FM4-64 serves as a tracer, sequentially labeling various compartments of the endomembrane system. The typical progression is as follows:

-

Early Endosomes: These are often the first distinct, punctate structures to become fluorescent within the cytoplasm.[1]

-

Late Endosomes / Prevacuolar Compartment (PVC): Over time, the dye progresses to these compartments.

-

Vacuole/Lysosome: The final destination for FM4-64 in many cell types, such as yeast and plant cells, is the membrane of the vacuole or lysosome.[1][2] This results in a characteristic "ring-staining" pattern.

-

The time course of this trafficking varies between different organisms and cell types, and is influenced by experimental conditions such as temperature.

Data Presentation: Quantitative Analysis of FM4-64 Uptake

The following tables summarize the available quantitative and semi-quantitative data on the kinetics of FM4-64 uptake and staining.

Table 1: Concentration-Dependent Staining of the Plasma Membrane in Lactotrophs

| Parameter | Value | Reference |

| Half-maximal concentration (KD) for plasma membrane staining | 2.9 µM | [4] |

Table 2: Time Course of FM4-64 Internalization and Trafficking (Qualitative and Semi-Quantitative Data)

| Organism/Cell Type | Plasma Membrane Staining | Early Endosomes/Punctate Structures | Late Endosomes/Prevacuolar Compartment | Vacuolar Membrane Staining | Reference |

| Yeast (Saccharomyces cerevisiae) | Immediate | 5-10 minutes | - | 30-60 minutes | [2] |

| Fungal Hyphae (Neurospora crassa) | Immediate | ~2 minutes | - | Visible after longer incubation | [1] |

| Plant Cells (Arabidopsis thaliana root) | Immediate | 5-15 minutes | - | 45-120 minutes | |